

Application Notes: Characterizing the Effects of Firsocostat on Lipid Metabolism in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Firsocostat	
Cat. No.:	B609510	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Firsocostat** (also known as GS-0976 or ND-630) is a potent, reversible, and allosteric inhibitor of Acetyl-CoA Carboxylase (ACC) isoforms 1 and 2 (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), catalyzing the conversion of acetyl-CoA to malonyl-CoA.[3][4][5][6][7] Malonyl-CoA is not only a critical building block for fatty acid synthesis but also a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β -oxidation.[4][5][7]

By inhibiting both ACC1 and ACC2, **Firsocostat** effectively reduces fatty acid synthesis and promotes fatty acid oxidation.[4][7] The C2C12 mouse myoblast cell line is a well-established in vitro model for studying skeletal muscle biology.[6][8][9] These cells can be differentiated from myoblasts into myotubes, which resemble mature muscle fibers, making them an ideal system for investigating metabolic processes like fatty acid oxidation.[3][6] In C2C12 cells, **Firsocostat** has been shown to stimulate fatty acid oxidation.[3] These application notes provide detailed protocols for treating C2C12 cells with **Firsocostat** and assessing its impact on lipid metabolism.

Quantitative Data and Expected Outcomes



The following tables summarize the known inhibitory concentrations of **Firsocostat** and the expected experimental outcomes in differentiated C2C12 myotubes.

Table 1: Firsocostat In Vitro Inhibitory Activity

Target	IC50 (nM)	Source
Human ACC1	2.1	[1][2][3]

| Human ACC2 | 6.1 |[1][2][3] |

Table 2: Expected Effects of Firsocostat in Differentiated C2C12 Myotubes

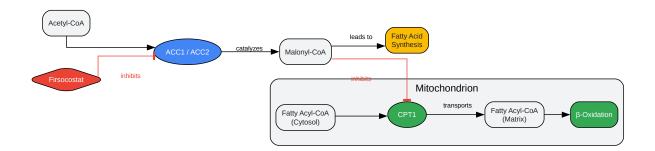
Parameter	Expected Outcome	Recommended Assay
Fatty Acid Oxidation (FAO)	Increase	[¹⁴ C]-Palmitate Oxidation Assay
Intracellular Lipid Content	Decrease	Oil Red O Staining
Malonyl-CoA Levels	Decrease	LC-MS/MS Analysis
CPT1 Activity	Increase (indirectly)	[¹⁴ C]-Palmitate Oxidation Assay

| Cell Viability | No significant change at effective concentrations | MTT or Trypan Blue Assay |

Signaling and Metabolic Pathways Mechanism of Firsocostat Action

Firsocostat inhibits ACC, leading to a decrease in malonyl-CoA levels. This relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in β -oxidation.





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Caption: Mechanism of **Firsocostat** in regulating fatty acid metabolism.

Experimental Protocols Protocol 1: C2C12 Cell Culture and Differentiation

This protocol describes the maintenance of C2C12 myoblasts and their differentiation into myotubes.

A. Materials:

- Growth Medium: DMEM (high glucose), 15-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[1]
- Differentiation Medium: DMEM (high glucose), 2% Horse Serum, 1% Penicillin-Streptomycin. [3][10]
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
- 0.25% Trypsin-EDTA.
- Tissue culture-treated plates/flasks.
- B. Myoblast Proliferation:



- Culture C2C12 myoblasts in Growth Medium at 37°C in a 5% CO₂ incubator.
- Passage the cells when they reach 50-70% confluency to prevent spontaneous differentiation.[3][9]
- To passage, wash cells with PBS, add Trypsin-EDTA for 1-2 minutes, neutralize with Growth Medium, centrifuge, and re-plate at a 1:4 or 1:5 dilution.[1]

C. Myotube Differentiation:

- Seed C2C12 myoblasts in the desired plate format (e.g., 6-well or 12-well plates) at a density that will allow them to reach 100% confluency within 24-48 hours.
- Once cells are fully confluent, aspirate the Growth Medium.
- Wash the cell monolayer once with PBS.
- Add Differentiation Medium to the cells.[1][10]
- Replace with fresh Differentiation Medium every 24 hours. Myotubes will typically form and be ready for experiments within 4-5 days.[1][4]

Protocol 2: Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of mitochondrial β -oxidation by quantifying the conversion of radiolabeled palmitate into $^{14}CO_2$ and acid-soluble metabolites (ASMs).[11]

A. Materials:

- Differentiated C2C12 myotubes in 6-well plates.
- [1-14C]-Palmitic Acid.
- Bovine Serum Albumin (BSA), fatty acid-free.
- L-Carnitine.
- Firsocostat stock solution (in DMSO).



- Sealed incubation flasks with a center well for CO₂ trapping.
- 1M Perchloric Acid (PCA).
- 2N NaOH (for CO2 trapping).
- Scintillation fluid and vials.

B. Procedure:

- Prepare a BSA-conjugated [14C]-palmitate solution in serum-free DMEM.
- Pre-incubate differentiated myotubes with Firsocostat (e.g., 10 nM 1 μM) or vehicle (DMSO) in Differentiation Medium for a designated time (e.g., 1-6 hours).
- After pre-incubation, wash cells with warm PBS and add the [14C]-palmitate assay medium containing Firsocostat or vehicle.
- Seal the plates or transfer them to sealed flasks. If using flasks, place a small tube containing 2N NaOH in the center well to trap ¹⁴CO₂.
- Incubate at 37°C for 1-3 hours.
- Stop the reaction by adding 1M PCA to the medium. This lyses the cells and releases dissolved ¹⁴CO₂.
- Continue incubation for another 1-2 hours at room temperature to ensure all ¹⁴CO₂ is trapped in the NaOH.
- CO₂ Measurement: Carefully remove the NaOH from the center well and transfer to a scintillation vial. Add scintillation fluid and count using a scintillation counter.
- ASM Measurement: Collect the acidified medium from the wells and centrifuge to pellet protein. Transfer the supernatant (which contains ASMs) to a scintillation vial, add fluid, and count.[11][12]
- Normalize the counts (CPM) to total protein content per well.



Protocol 3: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify intracellular neutral lipid droplets.

A. Materials:

- Differentiated C2C12 myotubes treated with Firsocostat.
- PBS.
- 10% Formalin.
- Oil Red O (ORO) working solution (0.35 g ORO in 100 mL isopropanol, diluted 6:4 with water and filtered).[13]
- 60% Isopropanol.
- 100% Isopropanol (for elution).
- Mayer's Hematoxylin (for counterstaining, optional).

B. Procedure:

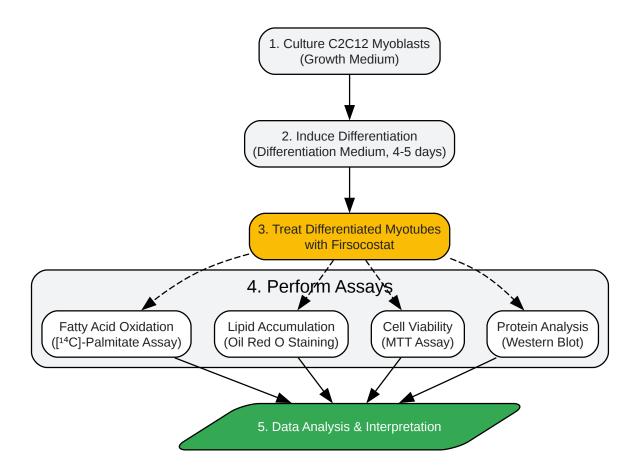
- Remove culture medium and gently wash cells twice with PBS.
- Fix the cells by adding 10% Formalin and incubating for 20-60 minutes at room temperature. [2][13]
- Remove formalin and wash cells with distilled water.
- Remove water and add 60% isopropanol for 5 minutes to permeabilize the cells.[13]
- Aspirate the isopropanol and allow the wells to dry completely.
- Add the ORO working solution to cover the cell monolayer and incubate for 10-15 minutes.
 [13]
- Remove the ORO solution and wash the cells 3-4 times with distilled water until the water is clear.



- Imaging: Acquire images under a microscope. Lipid droplets will appear as red puncta.
- Quantification: After imaging, completely remove the water and let the plate dry. Add 100% isopropanol to each well to elute the stain. Incubate for 10 minutes with gentle shaking.[13]
- Transfer the eluate to a 96-well plate and measure the absorbance at ~500 nm.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **Firsocostat** on C2C12 cells.



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Caption: General experimental workflow for **Firsocostat** studies in C2C12 cells.



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